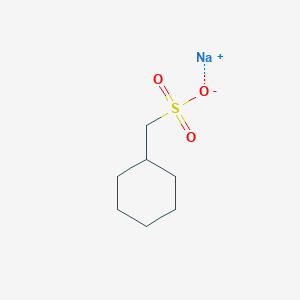

Cyclohexylmethylsulfonate sodium salt

説明

特性

分子式 |

C7H13NaO3S |

|---|---|

分子量 |

200.23 g/mol |

IUPAC名 |

sodium;cyclohexylmethanesulfonate |

InChI |

InChI=1S/C7H14O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9,10);/q;+1/p-1 |

InChIキー |

WEXGSUVTGKSPGY-UHFFFAOYSA-M |

正規SMILES |

C1CCC(CC1)CS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

類似化合物との比較

Sodium Cyclamate (Cyclohexylsulfamate Sodium Salt)

Molecular Formula: C₆H₁₂NNaO₃S CAS No.: 139-05-9 Structural Difference: Sodium cyclamate is a sulfamate (N–SO₃⁻) derivative, whereas cyclohexylmethylsulfonate is a sulfonate (C–SO₃⁻). This distinction impacts solubility and reactivity. Solubility: 200 g/L in water at 20°C . Applications: Primarily used as an artificial sweetener. Toxicity: Classified as WGK 1 (slightly hazardous to water) .

Sodium 1-Hexanesulfonate

Molecular Formula: C₆H₁₃NaO₃S CAS No.: 2832-45-3 Structural Difference: Linear alkyl chain (C₆) vs. cyclohexylmethyl group. Applications: Commonly employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) .

Dihexyl Sulfosuccinate Sodium Salt

Molecular Formula: C₁₆H₂₉NaO₇S CAS No.: Not explicitly listed in evidence. Structural Difference: Contains a sulfosuccinate core (two alkyl chains attached to a sulfonated dicarboxylate). Applications: Surfactant in detergents and emulsifiers .

Sodium Hexyl Sulfate

Molecular Formula: C₆H₁₃NaO₄S CAS No.: 2207-98-9 Structural Difference: Sulfate ester (R–O–SO₃⁻) vs. sulfonate. Applications: Surfactant with higher foaming capacity compared to sulfonates .

Comparative Data Table

Key Research Findings

Structural Impact on Solubility : Sulfonates (e.g., sodium 1-hexanesulfonate) generally exhibit higher water solubility than sulfamates (e.g., sodium cyclamate) due to differences in polar group chemistry .

Application Specificity :

- Cyclohexane-derived compounds (e.g., sodium cyclamate) are niche in food applications, while linear sulfonates dominate analytical chemistry .

- Sulfates (e.g., sodium hexyl sulfate) are preferred in detergent formulations for their foaming properties .

Toxicity : Sulfamates and sulfonates are generally less toxic than sulfates, which can cause skin irritation .

準備方法

Reaction Mechanism and Reagent Ratios

This method adapts phase transfer catalysis (PTC) principles from sodium allylsulfonate synthesis. Cyclohexylmethyl chloride or bromide reacts with sodium sulfite () in aqueous medium, facilitated by polyethylene glycol (PEG) derivatives as phase transfer agents. The general reaction is:

Key parameters include:

Reaction Conditions

Purification and Byproduct Management

Post-reaction, the mixture is cooled to room temperature, and sodium halide byproducts (e.g., ) are removed via suction filtration. The filtrate undergoes vacuum distillation (−0.06 MPa, 30–98°C) to concentrate the product, followed by crystallization and vacuum drying (75–80°C, 2.5–3 hours). Residual sodium halides are purified via hydrogen peroxide treatment and pH adjustment to yield industrial-grade salts.

Sulfonation of Cyclohexylmethane Using Sulfur Trioxide (SO3SO_3SO3)

Critical Process Parameters

-

Complex stability : The -trimethylamine complex is generated at 10°C to prevent decomposition.

-

Reagent addition : Inverse addition (complex to preheated aqueous substrate) minimizes side reactions.

-

Neutralization : Sodium hydroxide or calcium hydroxide converts intermediates to the sodium salt, recovering trialkylamine.

Yield Optimization

Stoichiometric and substrate ratios achieve 90–94% yields. Excess trialkylamine (10–15%) compensates for volatilization losses.

Comparative Analysis of Synthesis Methods

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity cyclohexylmethylsulfonate sodium salt, and how can reaction conditions be standardized?

- Methodological Answer : this compound can be synthesized via sulfonation of cyclohexylmethyl precursors using reagents like sulfur trioxide or sulfamic acid. Reaction optimization should focus on temperature control (e.g., 40–60°C for sulfonation), stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent), and purification via recrystallization in ethanol/water mixtures. Purity validation requires HPLC (≥98% purity) and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of H/C NMR (e.g., singlet for sulfonate-attached methyl group at δ 3.1–3.3 ppm), FT-IR (S=O stretching at 1170–1230 cm), and high-resolution mass spectrometry (HRMS; [M+Na] ion matching theoretical mass within 2 ppm). For crystalline forms, X-ray diffraction (XRD) can confirm lattice parameters .

Q. How should researchers design experiments to assess solubility and stability in aqueous buffers?

- Methodological Answer : Conduct solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and 25°C using gravimetric analysis (e.g., saturation concentration via filtration and drying). Stability testing requires accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring for decomposition products (e.g., cyclohexylmethanol via sulfonate ester hydrolysis) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Use controlled kinetic studies (e.g., UV-Vis monitoring of reaction rates in DMSO vs. THF) and DFT calculations to model transition states. For example, the sulfonate group’s leaving ability varies with solvent dielectric constant, impacting SN2 reactivity .

Q. What strategies mitigate interference from this compound in complex matrices during quantitative analysis?

- Methodological Answer : Employ matrix-matched calibration curves (e.g., spiking analyte into simulated biological fluids) and tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions (e.g., m/z 215 → 97 for sulfonate fragment). Solid-phase extraction (SPE) using C18 cartridges improves selectivity .

Q. How do temperature and pH affect the compound’s supramolecular aggregation in aqueous solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes (e.g., aggregation at pH < 5 due to protonation of sulfonate groups) and isothermal titration calorimetry (ITC) to quantify enthalpy shifts. Molecular dynamics simulations can predict critical aggregation concentrations (CAC) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for meta-analysis of conflicting thermodynamic data (e.g., ΔH)?

- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., different calorimetry protocols). Sensitivity analysis should exclude outliers identified via Grubbs’ test (α = 0.05). Reporting standards should follow CONSORT guidelines for experimental parameters .

Q. How can researchers ensure reproducibility in kinetic studies of sulfonate ester hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。